2-Chlorobenzaldehyde O~1~-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime
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Overview
Description
2-Chlorobenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime is a complex organic compound that combines the structural features of 2-chlorobenzaldehyde and a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime typically involves multiple steps:
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Formation of 2-Chlorobenzaldehyde Oxime: : This step involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at a temperature of around 50-60°C .
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Synthesis of the Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Derivative: : This involves the cyclization of appropriate precursors, such as 4-pyridylmethylamine and 8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazole, under acidic or basic conditions. The reaction is typically conducted at elevated temperatures (100-150°C) to facilitate ring closure.
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Coupling Reaction: : The final step involves the coupling of the oxime and the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivative. This is usually achieved through a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in an organic solvent like dichloromethane or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The chlorobenzaldehyde moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs targeting diseases like cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 2-Chlorobenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The oxime group could form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: A simpler precursor that lacks the complex pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moiety.
Benzaldehyde Oxime: Similar in having an oxime group but lacks the chlorinated aromatic ring and the pyrimidine derivative.
Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 2-Chlorobenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime lies in its combination of structural features, which may confer unique reactivity and biological activity. The presence of both an oxime group and a complex heterocyclic system makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of 2-Chlorobenzaldehyde O1-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H20ClN7O |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
(E)-1-(2-chlorophenyl)-N-[[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]methanimine |
InChI |
InChI=1S/C23H20ClN7O/c1-15-16(2)30(12-17-7-9-25-10-8-17)22-21(15)23-28-20(29-31(23)14-26-22)13-32-27-11-18-5-3-4-6-19(18)24/h3-11,14H,12-13H2,1-2H3/b27-11+ |
InChI Key |
YRHZRDSHIAHJQY-LUOAPIJWSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC=CC=C4Cl)CC5=CC=NC=C5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC=CC=C4Cl)CC5=CC=NC=C5)C |
Origin of Product |
United States |
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